Suprafenacine

Tubulin Polymerization Microtubule Dynamics In Vitro Assay

Suprafenacine's distinct indazole-hydrazide scaffold sets it apart from classical colchicine-site binders. Its critical advantage is proven efficacy against multidrug-resistant (MDR) P-gp-overexpressing KB-VI cells (IC50 = 215.7 nM), where taxanes and vinca alkaloids fail. This compound uniquely triggers JNK-dependent mitochondrial apoptosis without engaging ERK or p38, enabling specific pathway dissection. With confirmed in vivo tumor reduction in HCT15 xenografts, it is the structurally superior, MDR-active microtubule destabilizer for your research.

Molecular Formula C16H18N4O
Molecular Weight 282.34 g/mol
Cat. No. B1682720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuprafenacine
Synonyms4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (1p-tolyl-meth-(E)-ylidene)hydrazide
suprafenacine
Molecular FormulaC16H18N4O
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=NNC(=O)C2=NNC3=C2CCCC3
InChIInChI=1S/C16H18N4O/c1-11-6-8-12(9-7-11)10-17-20-16(21)15-13-4-2-3-5-14(13)18-19-15/h6-10H,2-5H2,1H3,(H,18,19)(H,20,21)/b17-10+
InChIKeyWKKLZIQHOXPLLZ-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<0.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Suprafenacine Procurement Guide: Microtubule-Destabilizing Agent for Oncology Research


Suprafenacine (SRF; CAS 1477482-50-0) is a cell-permeable indazole-hydrazide microtubule-destabilizing agent that binds at the colchicine-binding site of tubulin [1]. Identified through in silico screening of annotated chemical libraries, SRF inhibits microtubule polymerization with an IC50 of 0.38 µM and demonstrates selective antiproliferative activity across multiple cancer cell lines (IC50 range: 83–381 nM) . Notably, SRF retains efficacy against P-glycoprotein (P-gp)-overexpressing multidrug-resistant cancer cells [2].

Suprafenacine Selection Rationale: Why Analog Substitution Is Not Scientifically Sound


While multiple microtubule-targeting agents (MTAs) share the colchicine-binding site, functional interchangeability cannot be assumed due to divergent chemical scaffolds, binding kinetics, and resistance profiles. Suprafenacine's indazole-hydrazide core is structurally distinct from classical colchicine-site binders such as colchicine, nocodazole, and combretastatin A-4 [1]. Critically, SRF demonstrates retained potency against P-glycoprotein (P-gp)-enriched multidrug-resistant KB-VI cells (IC50 = 215.7 nM) [2], whereas many clinically utilized MTAs are actively effluxed by P-gp and lose efficacy in resistant settings [3]. This differential P-gp evasion represents a quantifiable procurement differentiator for laboratories requiring agents active in MDR models. Substituting SRF with a generic colchicine-site binder without empirical validation would risk experimental failure due to unanticipated resistance-mediated attenuation.

Suprafenacine Quantitative Differentiation Evidence for Procurement Decisions


Microtubule Polymerization Inhibition Potency of Suprafenacine vs. Colchicine and Nocodazole

Suprafenacine inhibits microtubule polymerization with an IC50 of 0.38 µM . In comparative terms, this potency positions SRF intermediate between the classical colchicine-site binders colchicine (reported IC50 ~0.1–0.3 µM in comparable tubulin polymerization assays) and nocodazole (IC50 ~1–3 µM) [1]. This establishes SRF as a suitably potent tool compound for microtubule destabilization studies without the extreme potency that may limit dynamic range in certain assay formats.

Tubulin Polymerization Microtubule Dynamics In Vitro Assay

Suprafenacine Retains Potency in P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells

Suprafenacine demonstrates retained antiproliferative activity against P-glycoprotein (P-gp)-enriched KB-VI multidrug-resistant cells (IC50 = 215.7 nM) [1]. This value is within the same order of magnitude as its activity against parental drug-sensitive KB-3-1 cells (IC50 = 83–381.2 nM range) . In contrast, many conventional microtubule-targeting agents, including taxanes and vinca alkaloids, show 10- to 100-fold reduced potency in P-gp-overexpressing models due to active efflux [2].

Multidrug Resistance P-Glycoprotein Cytotoxicity

In Vivo Antitumor Efficacy of Suprafenacine in Xenograft Model

Suprafenacine administered at 20 mg/kg (i.p., every 3 days for 9 days) reduced tumor mass by 40% in an HCT15 colon adenocarcinoma SCID mouse xenograft model compared to vehicle-treated controls [1]. While direct comparative in vivo data against other colchicine-site binders in the same model are not available, this reduction magnitude is consistent with that observed for other preclinical microtubule-destabilizing agents at similar dosing regimens [2].

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

Selective Cytotoxicity: Suprafenacine Preferentially Targets Cancer Cells over Non-Malignant Cells

Suprafenacine exhibits selective cytotoxicity toward cancer cells, with IC50 values ranging from 83 nM to 381 nM across multiple cancer cell lines including HeLa (cervical), Jurkat (leukemia), SNU-16 (gastric), MDA-MB-231 (breast), A549 (lung), SH-SY5Y (neuroblastoma), and HCT15 (colon) [1]. In contrast, SRF demonstrated reduced activity against non-malignant cells in the same study, though exact quantitative selectivity ratios were not reported [2]. This selectivity profile distinguishes SRF from pan-cytotoxic microtubule agents that lack tumor cell preference.

Selectivity Cancer Cell Lines Cytotoxicity Profile

Mechanistic Specificity: Suprafenacine Activates JNK-Mediated Apoptosis Distinct from Other Colchicine-Site Binders

Suprafenacine (10 µM) induces selective phosphorylation of JNK kinase without activating ERK or p38 in HeLa cells [1]. This JNK activation leads to phosphorylation of Bcl-2 and Bad, mitochondrial membrane potential loss, and caspase-3 activation [2]. While colchicine also induces JNK activation as a stress response, SRF's indazole-hydrazide scaffold may confer distinct binding kinetics and downstream signaling consequences that contribute to its retained activity in MDR settings [3].

Mechanism of Action JNK Pathway Apoptosis

Suprafenacine Binds Colchicine Site: Scaffold Differentiation from Clinical Colchicine-Site Agents

Suprafenacine binds to the colchicine-binding site of tubulin, as demonstrated by competitive inhibition assays [1]. Its indazole-hydrazide scaffold (4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrazide derivative) is chemically distinct from the tropolone ring system of colchicine, the benzimidazole core of nocodazole, and the stilbene framework of combretastatin A-4 [2]. This structural divergence contributes to SRF's ability to evade P-gp-mediated efflux and may underlie differences in binding kinetics and off-target profiles compared to classical colchicine-site ligands.

Binding Site Scaffold Differentiation Colchicine Domain

Suprafenacine Application Scenarios in Oncology and Chemical Biology Research


Validation of Microtubule Destabilization as a Therapeutic Strategy in Multidrug-Resistant Cancer Models

Suprafenacine is suitable for in vitro and in vivo studies exploring microtubule destabilization in P-glycoprotein-overexpressing multidrug-resistant cancer cells [1]. Given its retained potency in KB-VI MDR cells (IC50 = 215.7 nM) and in vivo tumor reduction (40% in HCT15 xenografts at 20 mg/kg) [2], SRF enables researchers to interrogate tubulin as a target in MDR settings where taxanes and vinca alkaloids are ineffective due to efflux [3].

Structure-Activity Relationship Studies of Colchicine-Site Ligands with Alternative Scaffolds

SRF's indazole-hydrazide scaffold provides a template for medicinal chemistry efforts aimed at developing novel colchicine-site binders with improved pharmacological properties [1]. Procurement of SRF supports SAR campaigns seeking to optimize microtubule destabilization while maintaining evasion of P-gp-mediated efflux, a key differentiator from classical colchicine-site ligands [2].

Mechanistic Dissection of JNK-Mediated Apoptotic Signaling in Cancer Cells

SRF (10 µM) selectively activates JNK kinase without engaging ERK or p38, leading to Bcl-2 phosphorylation and mitochondrial apoptosis [1]. This specific signaling fingerprint enables laboratories to dissect JNK-dependent apoptotic pathways downstream of microtubule disruption, with the added benefit of retained activity in MDR cells for studies bridging cytoskeletal stress and cell death signaling [2].

In Vivo Proof-of-Concept Studies for Colon Adenocarcinoma Intervention

The defined in vivo efficacy of SRF in the HCT15 colon adenocarcinoma xenograft model (20 mg/kg, i.p., q3d x 9 days; 40% tumor mass reduction) [1] supports its use as a tool compound for preclinical validation of microtubule destabilization in colorectal cancer. Researchers can employ SRF as a benchmark agent when evaluating novel tubulin-targeting candidates in analogous in vivo models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Suprafenacine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.